Pentachloroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloroacetophenone is an organic compound with the molecular formula C8H3Cl5O. It is a derivative of ethanone where the phenyl ring is substituted with five chlorine atoms. This compound is known for its significant chemical reactivity and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentachloroacetophenone can be synthesized through several methods. One common method involves the chlorination of phenyl ethanone. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen atoms with chlorine atoms on the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where phenyl ethanone is exposed to chlorine gas under high pressure and temperature. The process is monitored to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pentachloroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pentachlorobenzoic acid.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Pentachlorobenzoic acid.
Reduction: Various less chlorinated ethanone derivatives.
Substitution: Products depend on the nucleophile used, such as pentachlorophenol when hydroxide is used.
Scientific Research Applications
Pentachloroacetophenone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its effects on biological systems, particularly its toxicity and environmental impact.
Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.
Industry: Used in the manufacture of pesticides, herbicides, and other agrochemicals.
Mechanism of Action
The mechanism of action of Pentachloroacetophenone involves its interaction with cellular components. The compound can disrupt cellular processes by binding to proteins and enzymes, leading to inhibition of their function. It can also generate reactive oxygen species, causing oxidative stress and damage to cellular structures.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: Another chlorinated phenol compound used as a pesticide and disinfectant.
Trichlorophenol: A less chlorinated derivative with similar applications but lower toxicity.
Hexachlorobenzene: A fully chlorinated benzene derivative used as a fungicide.
Uniqueness
Pentachloroacetophenone is unique due to its specific substitution pattern and reactivity. Its high degree of chlorination makes it particularly effective in certain chemical reactions and industrial applications, although it also contributes to its high toxicity.
Properties
CAS No. |
25201-35-8 |
---|---|
Molecular Formula |
C8H3Cl5O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(2,3,4,5,6-pentachlorophenyl)ethanone |
InChI |
InChI=1S/C8H3Cl5O/c1-2(14)3-4(9)6(11)8(13)7(12)5(3)10/h1H3 |
InChI Key |
HPWXYMIPHGLDLX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
CC(=O)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Synonyms |
pentachloroacetophenone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.